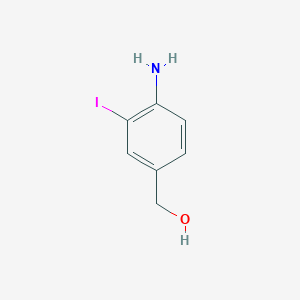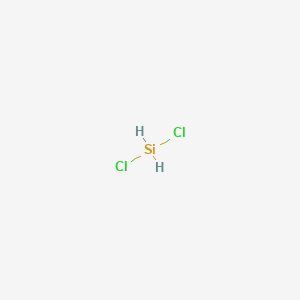
Dichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.
Eigenschaften
Produktname |
Dichlorosilane |
|---|---|
Molekularformel |
Cl2H2Si SiH2Cl2 |
Molekulargewicht |
101.00 g/mol |
IUPAC-Name |
dichlorosilane |
InChI |
InChI=1S/Cl2H2Si/c1-3-2/h3H2 |
InChI-Schlüssel |
MROCJMGDEKINLD-UHFFFAOYSA-N |
Kanonische SMILES |
[SiH2](Cl)Cl |
Siedepunkt |
8 °C |
Flammpunkt |
-28 °C c.c. |
melting_point |
-122 °C |
Physikalische Beschreibung |
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |
Löslichkeit |
Solubility in water: reaction |
Dampfdichte |
Relative vapor density (air = 1): 3.48 |
Dampfdruck |
Vapor pressure, kPa at 20 °C: 163.6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

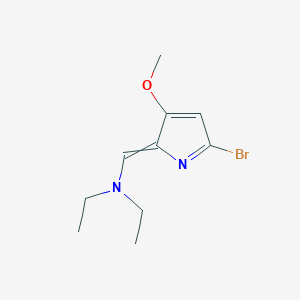
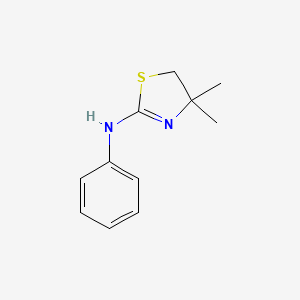
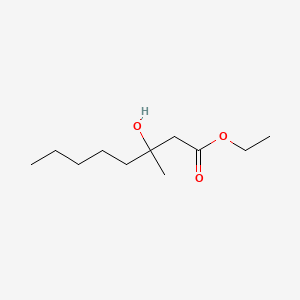
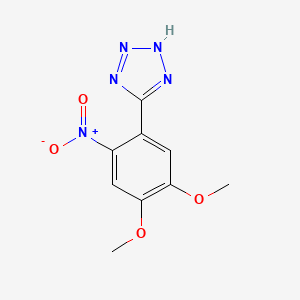
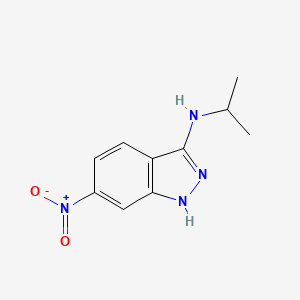
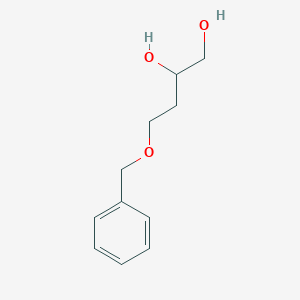
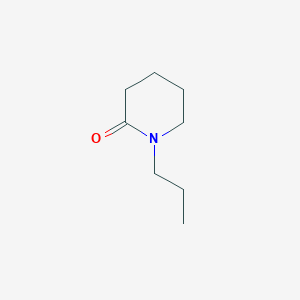
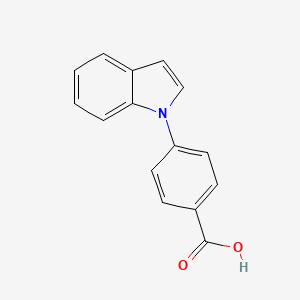
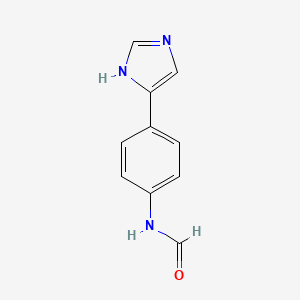
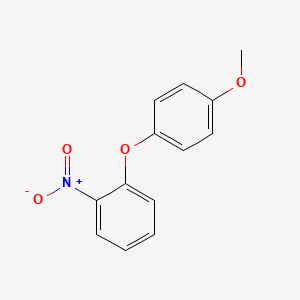
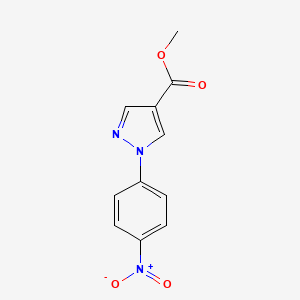
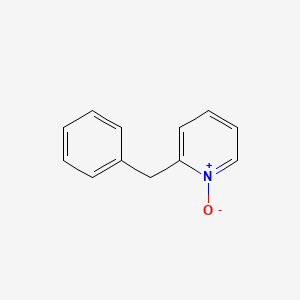
![6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8785504.png)
